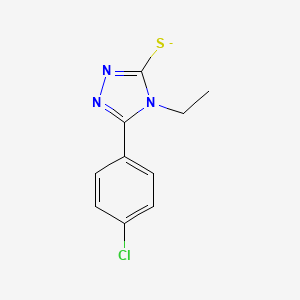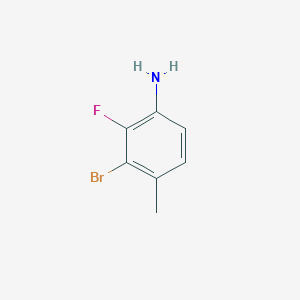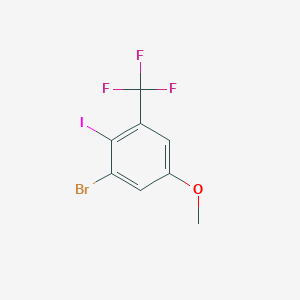
3-(Difluoromethoxy)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethoxy)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a difluoromethoxy group. This compound is of interest due to its unique chemical properties and potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the difluoromethoxy group can significantly alter the compound’s biological activity and physicochemical properties, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-1H-pyrazole typically involves the introduction of the difluoromethoxy group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at reflux temperature.
Substitution: Sodium hydride in DMSO at elevated temperatures.
Major Products Formed
Oxidation: Formation of difluoromethoxy-pyrazole oxides.
Reduction: Formation of difluoromethoxy-pyrazole alcohols.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Difluoromethoxy)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming unique interactions with the target protein. For example, it can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)benzenesulfonyl chloride
- 3-(Difluoromethoxy)aniline
- 3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid
Uniqueness
3-(Difluoromethoxy)-1H-pyrazole is unique due to the presence of both the pyrazole ring and the difluoromethoxy group. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. For instance, the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .
Properties
Molecular Formula |
C4H4F2N2O |
|---|---|
Molecular Weight |
134.08 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1H-pyrazole |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)9-3-1-2-7-8-3/h1-2,4H,(H,7,8) |
InChI Key |
BPFRMDQYDJVNTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




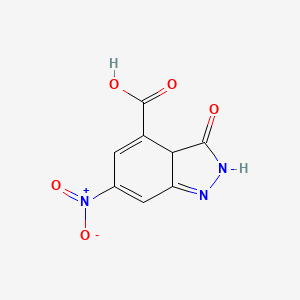
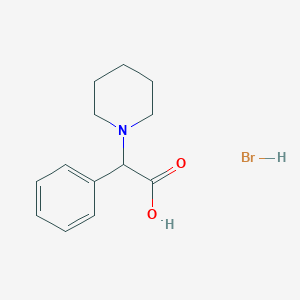
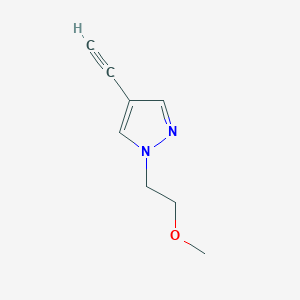
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-fluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12329215.png)
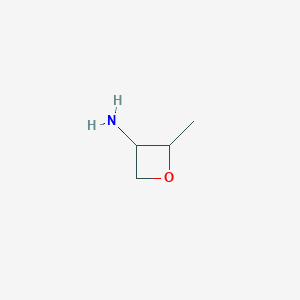
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12329232.png)
![5-Benzofuranol, 2-[2-(phenylmethoxy)phenyl]-](/img/structure/B12329234.png)
